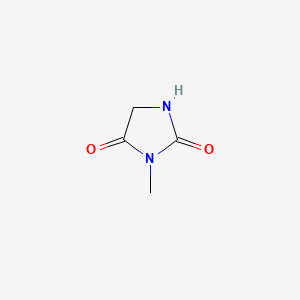

3-Methylimidazolidine-2,4-dione

Overview

Description

3-Methylimidazolidine-2,4-dione, also known as 3-Methylhydantoin, is an imidazolidine-2,4-dione . It has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol .

Molecular Structure Analysis

The InChI code for 3-Methylimidazolidine-2,4-dione isInChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) . The Canonical SMILES is CN1C(=O)CNC1=O . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylimidazolidine-2,4-dione include a molecular weight of 114.10 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 . The compound is a powder at room temperature .Scientific Research Applications

Chemical Synthesis

3-Methylimidazolidine-2,4-dione is used in chemical synthesis . It’s a key component in the Bucherer–Bergs reaction, which is a convenient general method for the preparation of 5-substituted and 5,5-disubstituted hydantoins . This reaction works well for aliphatic and aromatic aldehydes or ketones and for cyclic ketones .

Precursor to Nonnatural α-Amino Acids

Hydantoins, including 3-Methylimidazolidine-2,4-dione, serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .

Medicinal Applications

Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal applications .

Agrochemical Applications

Hydantoins, such as 3-Methylimidazolidine-2,4-dione, also have agrochemical applications due to their diverse biological and pharmacological activities .

Preparation of New Organic Compounds

The Bucherer–Bergs reaction, which uses 3-Methylimidazolidine-2,4-dione, provides an efficient and simple method in the synthesis of important natural products as well as for the preparation of new organic compounds applicable as potential therapeutics .

Synthesis of Sorbinil

3-Methylimidazolidine-2,4-dione is used in the synthesis of Sorbinil, a drug used for the treatment of diabetic neuropathy .

Future Directions

Mechanism of Action

Target of Action

This compound is a derivative of hydantoin , which is known to exhibit diverse biological and pharmacological activities . .

Biochemical Pathways

3-Methylimidazolidine-2,4-dione is a type of hydantoin . Hydantoins are involved in the arginine and proline metabolism pathway . .

Result of Action

It has been suggested that hydantoin derivatives can be useful in the design and synthesis of compounds with anticancer activity against human liver hepatocellular carcinoma hepg2 cells .

properties

IUPAC Name |

3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQHYDUINOMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218556 | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6843-45-4 | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

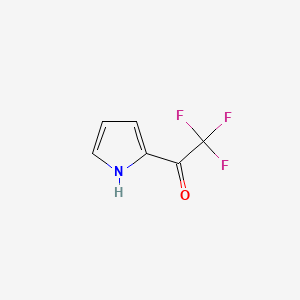

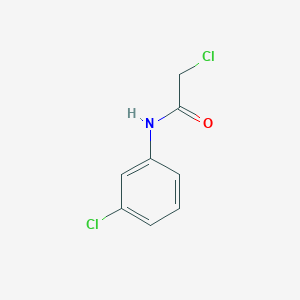

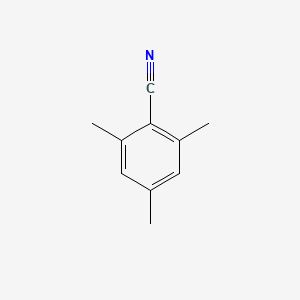

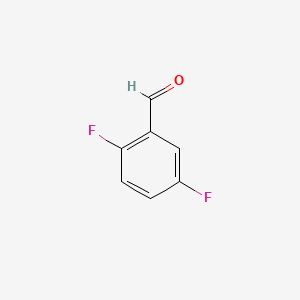

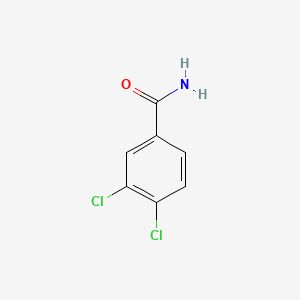

Feasible Synthetic Routes

Q & A

Q1: What are the key chemical reactions involving 3-Methylimidazolidine-2,4-dione highlighted in the research?

A1: The research highlights the use of 3-Methylimidazolidine-2,4-dione derivatives as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, (5Z)-1-acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-diones readily react with various 1,3-dipoles, leading to the formation of spirohydantoin derivatives or, under specific conditions, pyrazole- or isoxazole-carboxamides. []

Q2: Can you elaborate on the mechanism of cyclization to form 3-Methylimidazolidine-2,4-dione?

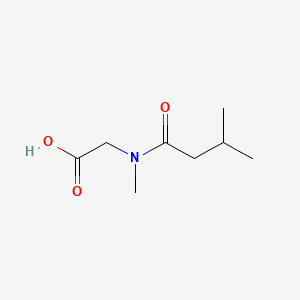

A2: Research indicates that the acid-catalyzed cyclization of N-(methylaminocarbonyl)glycine to 3-Methylimidazolidine-2,4-dione likely involves a rate-determining ring closure of the neutral substrate occurring simultaneously with the protonation of the carboxy oxygen. This finding challenges conventional understanding of acid-catalyzed amide hydrolysis mechanisms. []

Q3: Are there any interesting applications of 3-Methylimidazolidine-2,4-dione derivatives in organic synthesis?

A3: Yes, the research demonstrates the use of 3-Methylimidazolidine-2,4-dione derivatives in synthesizing novel heterocyclic systems. Specifically, a study showcased the synthesis of 4‐(2‐Hydroxy‐1‐methyl‐5‐oxo‐1H‐imidazol‐4(5H)‐ylidene)‐5‐oxo‐1‐aryl‐4,5‐dihydro‐1H‐pyrrole‐3‐carboxylates, a new triazafulvalene system, utilizing a reaction sequence involving (5Z)-5-[(dimethylamino)methylene]-3-methylimidazolidine-2,4-dione. []

Q4: Has 3-Methylimidazolidine-2,4-dione been investigated for any potential biological activity?

A4: While the provided research primarily focuses on the chemical reactivity of 3-Methylimidazolidine-2,4-dione derivatives, one study explored the biological activity of a specific derivative, 5-((7-Chloro-6-fluoro-1h-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione. This compound exhibited potential as a RIP1 inhibitor and showed protective effects against LPS/D-galactosamine-induced liver failure. []

Q5: How does the equilibrium of 3-Methylimidazolidine-2,4-dione formation behave in aqueous solutions?

A5: Studies have determined that the equilibrium constant for the formation of 3-Methylimidazolidine-2,4-dione from N-(methylaminocarbonyl)glycine in water at 25°C falls between 103 and 106. The slow reaction rate at neutral pH values makes a precise determination challenging. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.